molecular formula C15H14ClNO4S B1592952 Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate CAS No. 914221-64-0

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Cat. No.: B1592952
CAS No.: 914221-64-0
M. Wt: 339.8 g/mol
InChI Key: BABMBGBBQJFFFI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate ( 914221-64-0) is a chemical compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.79 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary researched application is in the synthesis of more complex molecules, such as the pharmaceutical agent tianeptine . A patented synthetic method describes its production from a key precursor, methyl 4-chloro-2-(chlorosulphonyl)benzoate, through a condensation reaction with N-methylaniline . This process highlights its role as a crucial building block in multi-step synthetic pathways. While this specific compound's mechanism of action has not been detailed in the available literature, related methyl benzoate derivatives bearing sulfonamide groups are recognized in research for their potential as high-affinity, selective inhibitors of enzymes like carbonic anhydrase IX (CAIX) . Such inhibitors are investigated for their role in cancer and other conditions, though this application should not be directly attributed to this specific compound without further evidence. Researchers value this chemical for its utility in developing novel synthetic methods and exploring new chemical entities for pharmaceutical development. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(12-6-4-3-5-7-12)22(19,20)14-10-11(16)8-9-13(14)15(18)21-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABMBGBBQJFFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647553
Record name Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914221-64-0
Record name Methyl 4-chloro-2-[(methylphenylamino)sulfonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914221-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H10ClNO3S. Its structure includes a sulfonamide group that is crucial for its biological activity. The compound's properties allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The primary mechanism of action for this compound involves its role as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. By inhibiting this enzyme, the compound effectively impedes bacterial growth and proliferation. Additionally, it has shown potential to modulate inflammatory pathways and exhibit anticancer properties by interacting with specific molecular targets in cancer cells .

Biological Activities

  • Antibacterial Activity :
    • This compound demonstrates notable antibacterial properties due to its sulfonamide structure. It acts against various bacterial strains by disrupting folate synthesis.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo models.
  • Anticancer Properties :
    • Recent studies have indicated that this compound may inhibit cancer cell proliferation. For instance, it has been shown to affect several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Study on Anticancer Activity : A study conducted by Wu et al. (2017) reported that this compound exhibited potent antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • Antibacterial Efficacy : Research highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a novel antibiotic agent.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntibacterialInhibition of dihydropteroate synthase
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Properties
Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate demonstrates notable antibacterial properties, primarily attributed to its sulfonamide component. Sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme vital for folate synthesis, thereby impeding bacterial growth effectively. This mechanism makes it a candidate for developing new antibacterial agents.

1.2 Anticancer Potential
Recent studies have indicated that compounds similar to this compound could be developed for anticancer therapeutic purposes. This compound has shown potential as a selective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors. High-affinity binding to CAIX suggests that it could limit side effects while effectively targeting tumor cells . The intrinsic dissociation constant for related compounds has been reported as low as 0.08pM0.08\,pM, indicating strong binding affinity .

Chemical Synthesis

2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and the formation of sulfonamide bonds. Reaction conditions must be carefully controlled to achieve high yields and purity levels. The compound serves as an intermediate in synthesizing other pharmaceuticals, including antidepressants like Tianeptine .

Case Studies

4.1 Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Studies have shown that its binding affinity influences therapeutic efficacy and safety profiles, crucial for optimizing its use in medicinal chemistry and pharmacology .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Produces the corresponding carboxylic acid (4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic acid) with sodium hydroxide (NaOH) in aqueous ethanol at 60°C.

  • Acidic hydrolysis : Yields the same product but with slower kinetics compared to basic conditions.

Key Data :

ConditionReagentTemperatureYield (%)
BasicNaOH60°C85–92
AcidicHCl80°C68–75

Nucleophilic Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS) with sulfur-containing nucleophiles:

  • Thiols : React with the chloro group in polar aprotic solvents (e.g., DMSO) at 60°C for 72 hours, yielding ortho- or para-substituted derivatives .

  • Amines : Substitution occurs preferentially at the para position relative to the sulfamoyl group .

Regioselectivity in NAS (DMSO, 60°C) :

Starting MaterialNucleophile2-Substituted (%)4-Substituted (%)
Dichloro derivativeCyclohexylthiol58.8235.29
Dibromo derivativeBenzylthiol51.8140.42

Oxidation

  • Sulfonamide group : Oxidized to sulfone derivatives using potassium permanganate (KMnO₄) in acetic acid.

  • Ester group : Resistant to oxidation under standard conditions.

Reduction

  • Catalytic hydrogenation : The sulfonamide group remains intact, while the ester is reduced to a primary alcohol using Pd/C and H₂.

Key Reagents :

  • Oxidation: KMnO₄, H₂O₂

  • Reduction: Pd/C, NaBH₄

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions via its chloro substituent:

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent at 100°C .

  • Product : Biaryl derivatives with retained sulfamoyl functionality.

Example Reaction :
Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate + Phenylboronic acid → Methyl 4-phenyl-2-[methyl(phenyl)sulfamoyl]benzoate (Yield: 78%) .

Stability Under Thermal and pH Conditions

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and CO₂.

  • pH stability : Stable in neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 12) environments.

Degradation Products :

  • Acidic: 4-chlorobenzoic acid + methylphenylsulfonamide

  • Basic: Sulfamic acid derivatives

Comparative Reactivity Insights

A study comparing halogenated sulfamoyl benzoates demonstrated that bromine substituents exhibit lower reactivity in NAS compared to chlorine . For example:

HalogenConversion (%)Major Product Ratio (2:4)
Cl89.471.67:1
Br95.071.28:1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core features with the target molecule, differing primarily in substituents and functional groups:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Applications/Notes Reference
Methyl 4-chloro-2-((furan-2-ylmethyl)amino)-5-(N-(2-oxopiperidin-3-yl)sulfamoyl)benzoate (34) 4-Cl, 2-sulfamoyl (piperidinone-linked), 5-amino (furan-methyl) Sulfamoyl, benzoate ester Not specified Pharmaceutical intermediate; synthesized via Pyry-BF4/MgCl2 (89% yield)
Triflusulfuron-methyl 2-sulfamoyl (triazine-linked), 3-methyl, 4-(dimethylamino)-6-(trifluoroethoxy) Sulfonylurea, benzoate ester ~472.3 Herbicide; CLH classification: CA (hazardous)
Methyl 4-(3-chloropropoxyl)-3-(trifluoromethyl)benzoate (Intermediate for 64) 4-(3-chloropropoxy), 3-CF3 Benzoate ester ~286.7 Intermediate for sulfamoyl benzamides; 76% yield after hydrolysis
Methyl 2-(chlorosulfonyl)benzoate 2-chlorosulfonyl Chlorosulfonyl, benzoate ester ~234.7 Precursor for sulfonamide synthesis; structural similarity: 0.90

Key Observations :

  • Synthetic Efficiency : Analogues like compound 34 achieve high yields (89%) under optimized conditions (Pyry-BF4/MgCl2), suggesting that the target compound’s synthesis could benefit from similar catalysts .
  • Regulatory Profiles : Triflusulfuron-methyl’s CA classification highlights the environmental risks of trifluoroethoxy groups, whereas the target compound’s lack of such substituents might reduce toxicity .
Physicochemical Properties
  • Melting Points : Compound 34 () has a melting point of 165.8–166.3°C, typical for sulfamoyl benzoates. The target compound’s methyl(phenyl) group may lower melting points slightly due to reduced crystallinity compared to heterocyclic substituents .
  • Mass Spectrometry : ESI-HRMS data for related compounds (e.g., [M+H]+ 538.1690 in ) demonstrate precise structural confirmation, a critical benchmark for validating the target compound’s purity .

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Benzoates

A key step involves nucleophilic aromatic substitution (SNAr) on 2,4-dihalo-5-sulfamoyl-benzoates or related intermediates. For instance, methyl 2,4-dichloro-5-sulfamoyl-benzamide derivatives undergo substitution with thiols or amines to introduce sulfamoyl groups selectively at the 2-position.

  • Reactions are typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,2-dichloroethane.
  • Triethylamine or potassium carbonate is used as a base to facilitate substitution.
  • Reaction temperatures range from ambient to 60°C, with reaction times extending up to 72 hours to ensure completion.
  • Aromatic thiols such as benzenethiol are more reactive and yield para-substituted benzenesulfonamides efficiently, while aliphatic thiols show slower or no reaction under similar conditions.

Sulfamoylation via Amino-Sulfinic Acid Sodium Salt

Another approach involves reacting chlorinated methyl benzoate esters with amino-sulfinic acid sodium salt in the presence of a catalyst and solvent under reflux conditions (45-60°C for 10-14 hours). This method yields sulfamoylbenzoic acid methyl esters with high purity after filtration and concentration under reduced pressure.

Stepwise Preparation Example (Adapted from Patent EP0272742B1)

Step Reagents & Conditions Description Yield & Purity
1 Methyl 2-chloro-4-nitrobenzoate, potassium carbonate, TDA-1 catalyst, 1,2-dichloroethane, methyl mercaptan, 50°C reflux Formation of methyl 2-chloro-4-methylthiobenzoate via nucleophilic substitution 92.5% product by HPLC
2 Sodium hypochlorite (5.25%), 1,2-dichloroethane, 60°C oxidation overnight Oxidation of methylthiobenzoate to sulfonyl derivative 94.9% sulfone content by HPLC; 91.4% yield
3 Sodium bisulfite, sodium hydroxide, extraction, acidification Isolation and purification of sulfonyl benzoic acid derivative Melting point 187-192°C; high purity

This process demonstrates the use of polar aprotic solvents compatible with both substitution and oxidation steps, ensuring efficient conversion and isolation of high-purity products.

Solvent and Catalyst Considerations

  • Solvents: Polar aprotic solvents such as 1,2-dichloroethane and DMSO are preferred for their ability to dissolve both organic substrates and inorganic bases, and for their inertness towards oxidizing agents.
  • Bases: Potassium carbonate and triethylamine are commonly used to neutralize acids formed during substitution and to activate nucleophiles.
  • Catalysts: Specific catalysts like TDA-1 (a phase-transfer catalyst) enhance reaction rates and selectivity in nucleophilic substitution steps.

Comparative Data on Reaction Conditions and Outcomes

Reaction Type Solvent Base Temperature Time Yield (%) Notes
Nucleophilic substitution (thiol) DMSO Triethylamine 60°C 72 h Up to 92.5% Aromatic thiols favored; regioselective para substitution
Sulfamoylation with amino-sulfinic acid Reflux solvent (unspecified) Catalyst 45-60°C 10-14 h High purity after workup Efficient sulfamoyl ester formation
Oxidation of methylthiobenzoate 1,2-Dichloroethane Sodium hypochlorite 60°C Overnight 91.4% Conversion to sulfonyl derivative

Analytical and Purification Techniques

Summary of Preparation Routes

Method Key Steps Advantages Limitations
Nucleophilic aromatic substitution on dichloro-sulfamoyl benzamides Selective substitution with aromatic thiols in DMSO or 1,2-dichloroethane High regioselectivity; good yields Long reaction times; sensitive to thiol type
Sulfamoylation via amino-sulfinic acid sodium salt Direct sulfamoylation of chlorobenzoate esters under reflux Straightforward; high purity products Requires controlled temperature and catalyst
Oxidation of methylthiobenzoate intermediates Sodium hypochlorite oxidation in aprotic solvent Efficient conversion to sulfonyl derivatives Exothermic reaction; requires careful handling

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A key step is the introduction of the sulfamoyl group via sulfonylation. For example:

Sulfonyl Chloride Formation : React 4-chloro-2-aminobenzoate with chlorosulfonic acid to generate the sulfonyl chloride intermediate.

Sulfamoylation : Treat the intermediate with methyl(phenyl)amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

Esterification : Protect the carboxylic acid group by methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄).
Critical parameters include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and optimizing reaction temperatures (0–25°C) to minimize side reactions .

Q. How can the crystal structure of this compound be validated?

Methodological Answer: X-ray crystallography is the gold standard. Key steps:

Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXS-97 for phase determination via direct methods .

Refinement : Refine the model iteratively using SHELXL-97, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate using the WinGX suite for bond length/angle consistency and R-factor analysis (target: R1<0.05R_1 < 0.05) .

Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and molecular geometry .

Q. What analytical techniques confirm the compound’s purity and structural identity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% TFA. Monitor purity at 254 nm; retention time consistency indicates homogeneity .
  • LCMS : Confirm molecular weight via ESI+ (expected [M+H]+ ion).
  • NMR : Assign peaks using 1H^1\text{H}- and 13C^{13}\text{C}-NMR. Key signals:
    • Ester methyl: ~3.9 ppm (singlet).
    • Sulfamoyl N–Me: ~3.1 ppm (singlet).
    • Aromatic protons: 7.2–8.1 ppm (multiplet) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data from different refinement software be resolved?

Methodological Answer: Discrepancies often arise from:

  • Parameterization : SHELXL uses a robust weighting scheme for high-resolution data, while newer programs may prioritize automated outlier rejection. Cross-validate using the Hamilton R-factor ratio test.
  • Twinned Data : For partial or perfect twins, compare results from SHELXL (TWIN/BASF commands) and PLATON’s TwinRotMat tool. Use the R₁(int) metric to assess merging consistency .
  • Validation Tools : Leverage the IUCr’s checkCIF database to identify geometric outliers (e.g., bond length deviations > 3σ) .

Q. What strategies optimize the sulfamoyl group’s reactivity in nucleophilic substitutions?

Methodological Answer: The sulfamoyl group’s reactivity depends on:

  • Electron-Withdrawing Effects : Activate the sulfonyl moiety by introducing electron-deficient aryl groups (e.g., p-nitrophenyl) to enhance leaving-group ability.
  • Solvent Polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Employ MgCl₂ as a Lewis acid to polarize the S–N bond, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor mono-substitution over decomposition .

Q. How do substituents on the phenyl ring affect biological activity in sulfonamide derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Donating Groups (e.g., –OCH₃) : Increase metabolic stability but reduce receptor-binding affinity due to steric hindrance.
  • Halogens (e.g., –Cl) : Enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds.
  • Ortho-Substituents : Introduce torsional strain, potentially disrupting π-stacking interactions with biological targets.
    Experimental Design:
  • Synthesize analogs with systematic substituent variations.
  • Test in vitro against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
  • Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Decomposition : Avoid strong oxidizers; thermal decomposition may release SO₂ and Cl₂ gases.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
Reactant of Route 2
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Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

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